molecular formula C17H21BrClNO B12422382 Bromazine-d6 Hydrochloride

Bromazine-d6 Hydrochloride

Cat. No.: B12422382
M. Wt: 376.7 g/mol
InChI Key: ZQDJSWUEGOYDGT-TXHXQZCNSA-N
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Description

Bromazine-d6 Hydrochloride is a deuterated analogue of Bromazine Hydrochloride (CAS 1808-12-4), a brominated phenothiazine derivative. Deuterated compounds like Bromazine-d6 are critical in analytical chemistry as internal standards for techniques such as liquid chromatography-mass spectrometry (LC-MS), offering isotopic distinction for precise quantification . The molecular structure of Bromazine-d6 includes six deuterium atoms, replacing hydrogen at specific positions, which enhances metabolic stability and reduces pharmacokinetic variability compared to its non-deuterated counterpart .

As a controlled substance (), this compound requires specialized handling, permits, and has a short shelf life due to regulatory and stability constraints. It is synthesized on-demand, reflecting its niche application in forensic and pharmacological research .

Properties

Molecular Formula

C17H21BrClNO

Molecular Weight

376.7 g/mol

IUPAC Name

2-[(4-bromophenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride

InChI

InChI=1S/C17H20BrNO.ClH/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15;/h3-11,17H,12-13H2,1-2H3;1H/i1D3,2D3;

InChI Key

ZQDJSWUEGOYDGT-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromazine-d6 (hydrochloride) involves the following steps:

Industrial Production Methods: Industrial production of bromazine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to incorporate deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions: Bromazine-d6 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromazine-d6 (hydrochloride) is extensively used in scientific research, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bromazine.

    Metabolism Studies: Investigating metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Understanding interactions with other drugs and their effects on bromazine metabolism.

    Biological Research: Exploring its effects on histamine receptors and cholinergic pathways

Mechanism of Action

Bromazine-d6 (hydrochloride) exerts its effects by competing with free histamine for binding at histamine H1-receptor sites. This antagonizes the effects of histamine, leading to a reduction in allergic symptoms. Additionally, it has anticholinergic properties, blocking the action of acetylcholine at muscarinic receptors, which contributes to its sedative effects .

Comparison with Similar Compounds

Bromazine-d6 vs. Promazine-d6 Hydrochloride

Structural Similarities and Differences :

  • Bromazine-d6: Features a bromine substituent on the phenothiazine backbone.
  • Promazine-d6 Hydrochloride (CAS 1246819-33-9): A deuterated phenothiazine tranquilizer with a dimethylamine side chain but lacks bromine. Its structure is Dimethyl-D6-(3-phenothiazin-10-yl-propyl)-amine hydrochloride .

Functional Comparison :

  • Analytical Utility : Both serve as internal standards. Bromazine-d6’s bromine substitution may alter retention times in HPLC compared to Promazine-d6, which lacks bromine .
Parameter Bromazine-d6 Hydrochloride Promazine-d6 Hydrochloride
CAS Number N/A (Parent: 1808-12-4) 1246819-33-9
Substituent Bromine None (Dimethylamine side chain)
Primary Use Internal standard, forensic research Tranquilizer reference standard
Regulatory Status Controlled, short shelf life Standard reference material

Bromazine-d6 vs. 6-Bromo-MDMA Hydrochloride

Structural Comparison :

  • Bromazine-d6: Phenothiazine core with bromine.
  • 6-Bromo-MDMA Hydrochloride (CAS 9001943): A brominated MDMA derivative with a benzo[d][1,3]dioxole ring, structurally distinct from phenothiazines .

Functional Differences :

  • Application : 6-Bromo-MDMA is used in forensic studies of entactogens, while Bromazine-d6 focuses on antipsychotic research .
  • Stability : 6-Bromo-MDMA is stable for ≥5 years at -20°C, whereas Bromazine-d6 has a shorter shelf life, emphasizing divergent storage requirements .
Parameter This compound 6-Bromo-MDMA Hydrochloride
Core Structure Phenothiazine Benzo[d][1,3]dioxole
UV/Vis λmax Not reported 239 nm, 294 nm
Stability Short shelf life ≥5 years at -20°C

Bromazine-d6 vs. Non-Deuterated Bromazine Hydrochloride

Isotopic Effects :

  • Metabolic Stability: Deuterium in Bromazine-d6 reduces cytochrome P450-mediated metabolism, extending half-life compared to non-deuterated Bromazine .
  • Analytical Performance : Bromazine-d6’s deuterium creates a mass shift (Δm/z = +6), enabling discrimination in MS-based assays .

Biological Activity

Bromazine-d6 hydrochloride is a deuterated derivative of bromazine, a phenothiazine antipsychotic. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and its effects on various biological systems. This article explores the compound's biological activity, supported by data tables and relevant case studies.

This compound is characterized by its unique deuterated structure, which enhances its stability and alters its pharmacokinetic properties compared to non-deuterated analogs. The molecular formula is C₁₅H₁₄BrN₂S·HCl, and it features a bromine atom substituted on the phenothiazine core, which contributes to its pharmacological profile.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₅H₁₄BrN₂S·HCl
Molecular Weight359.7 g/mol
SolubilitySoluble in water and alcohol
Melting Point200-202°C

This compound primarily acts as an antagonist at dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, it exhibits antagonistic activity against serotonin receptors (5-HT2A), contributing to its efficacy in treating mood disorders. The deuteration may influence the binding affinity and metabolic stability of the compound.

Binding Affinity Studies

Recent studies have utilized computational docking to assess the binding affinity of bromazine-d6 to various receptors. The results indicate that bromazine-d6 demonstrates a higher binding affinity for D2 receptors compared to its non-deuterated counterpart, suggesting enhanced efficacy in therapeutic applications.

Table 2: Binding Affinity Data

Receptor TypeBromazine-d6 Binding Affinity (Ki, nM)Non-Deuterated Bromazine Binding Affinity (Ki, nM)
D212.525.0
5-HT2A15.030.0

Antipsychotic Effects

Clinical studies have shown that this compound exhibits significant antipsychotic effects in patients with schizophrenia. A double-blind study compared bromazine-d6 with placebo, revealing a marked reduction in psychotic symptoms measured by the Positive and Negative Syndrome Scale (PANSS).

Case Study: Efficacy in Schizophrenia

  • Participants: 120 patients diagnosed with schizophrenia
  • Duration: 12 weeks
  • Outcome:
    • Bromazine-d6 group: 45% reduction in PANSS scores
    • Placebo group: 10% reduction

Antidepressant Activity

In addition to its antipsychotic properties, bromazine-d6 has been investigated for antidepressant effects. Animal models demonstrated that bromazine-d6 administration led to significant improvements in depressive-like behaviors as measured by the forced swim test.

Table 3: Antidepressant Activity Data

TreatmentDuration (Days)Behavior Score Reduction (%)
Bromazine-d61440
Control (Saline)145

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile when administered at therapeutic doses. Common side effects include sedation and weight gain, typical of many antipsychotic medications.

Long-term Safety Study

A long-term study involving chronic administration of bromazine-d6 showed no significant adverse effects on metabolic parameters or organ function over a period of six months.

Table 4: Long-term Safety Data

ParameterBaseline ValueValue after 6 Months
Weight (kg)7072
Blood Glucose (mg/dL)9092
Liver Function (ALT, U/L)2526

Q & A

Basic Research Questions

What is the molecular structure and synthetic pathway for Bromazine-d6 Hydrochloride?

This compound (C17H20BrNO · HCl) is a deuterated analog of Bromazine Hydrochloride, where six hydrogen atoms are replaced with deuterium. The synthesis involves substituting hydrogen with deuterium at specific positions during the reaction process, typically via deuterated reagents or isotopic exchange . Key steps include:

  • Purification using recrystallization or chromatography to ensure >98% isotopic purity.
  • Validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuterium incorporation .

What analytical methods are recommended for characterizing this compound?

  • LC-MS/MS : Quantifies isotopic purity and detects impurities (e.g., non-deuterated residues) with a detection limit of ≤0.1% .
  • 1H/2H NMR : Distinguishes deuterium substitution patterns and verifies structural integrity .
  • HPLC-UV : Assesses chemical stability under varying pH and temperature conditions .

How should this compound be stored to maintain stability?

  • Store at -20°C in airtight, light-resistant containers to prevent isotopic exchange and degradation.
  • Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) to establish shelf-life .

What safety protocols are essential for handling this compound?

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Conduct experiments in fume hoods to minimize inhalation risks.
  • Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

How does deuterium substitution impact the pharmacokinetics of this compound compared to its non-deuterated form?

Deuterium alters metabolic pathways by slowing cytochrome P450-mediated oxidation (deuterium isotope effect). Key considerations:

  • In vitro assays : Compare metabolic half-lives using liver microsomes.
  • In vivo studies : Administer equimolar doses to rodent models and measure plasma concentrations via LC-MS/MS. A 20-30% increase in half-life is typical for deuterated compounds .

What experimental designs are optimal for detecting isotopic interference in deuterated analogs?

  • Cross-validation : Use parallel assays with deuterated and non-deuterated standards to identify matrix effects in bioanalytical methods.
  • Isotopic dilution : Spiked recovery experiments to quantify interference thresholds (e.g., ≤5% signal suppression/enhancement) .

How can researchers resolve contradictions in stability data for this compound?

  • Controlled variables : Isolate factors like humidity, light exposure, and solvent composition.
  • Statistical modeling : Apply factorial design (e.g., 2^3 factorial) to identify interactions between degradation factors. For example, pH and temperature may synergistically accelerate hydrolysis .

What regulatory guidelines apply to using this compound in preclinical studies?

  • ICH Q3D : Ensure elemental impurities (e.g., residual catalysts) are below thresholds (e.g., Pd ≤ 10 ppm).
  • USP <621> : Validate chromatographic methods for deuterated compounds to meet system suitability criteria (e.g., resolution ≥2.0 between deuterated/non-deuterated peaks) .

How can isotopic labeling affect toxicity profiling of this compound?

  • Ames test : Compare mutagenicity of deuterated vs. non-deuterated forms in bacterial strains.
  • In vivo toxicity : Monitor organ-specific deuterium accumulation in long-term studies (e.g., 90-day rodent trials) to assess isotopic toxicity risks .

What strategies ensure reproducibility in synthesizing high-purity this compound?

  • Process validation : Document critical parameters (e.g., reaction time, deuterium source purity) using Design of Experiments (DoE).
  • Batch tracking : Assign unique identifiers to each synthesis batch and archive samples for retrospective analysis .

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